molecular formula C6H13NO2 B3297629 Methyl 2-(ethylamino)propanoate CAS No. 89584-15-6

Methyl 2-(ethylamino)propanoate

Cat. No. B3297629
CAS RN: 89584-15-6
M. Wt: 131.17
InChI Key: PDWIKEWZWZGBKT-UHFFFAOYSA-N
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Description

“Methyl 2-(ethylamino)propanoate” is a chemical compound with the IUPAC name “this compound hydrochloride”. It has a molecular weight of 167.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2.ClH/c1-4-7-5(2)6(8)9-3;/h5,7H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Esters, like “this compound”, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 147-148 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a subject of structural analysis and synthesis studies. For instance, research focused on the X-ray structures and computational studies of several cathinones, showcasing the structural analysis of compounds closely related to Methyl 2-(ethylamino)propanoate (Nycz et al., 2011). These studies are crucial for understanding the molecular framework and potential chemical properties of the compound.

Bio-based Production

There has been a significant focus on bio-based production methods that involve compounds similar to this compound. For example, an innovative approach was explored for the bio-based production of methyl propionate, a precursor to methyl methacrylate, where recombinant E. coli cells were used in a cascade reaction. This study highlights the potential of utilizing biotechnological methods for producing valuable chemical compounds from renewable resources (Pereira et al., 2018).

Polymer Chemistry

The synthesis of methyl propanoate, a compound related to this compound, has been explored as an important precursor for polymethyl methacrylates. Research into the use of Baeyer-Villiger monooxygenase (BVMO) to produce this compound investigates its potential applications in polymer chemistry, which is critical for developing new materials (van Beek et al., 2014).

Chemical Kinetics and Thermodynamics

The compound and its analogs have been studied in the context of their chemical kinetics and thermodynamics. For example, comparative studies on the pyrolysis of methyl and ethyl propanoate offer insights into the reaction mechanisms and kinetics of compounds within this chemical family, providing essential data for various applications in chemical engineering and materials science (Farooq et al., 2014).

Safety and Hazards

“Methyl 2-(ethylamino)propanoate” is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

methyl 2-(ethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIKEWZWZGBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89584-15-6
Record name methyl 2-(ethylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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